4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Description
“4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the molecular formula C16H12N2O2S and a molecular weight of 296.34 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[1,2-a]pyrimidine ring, which is a fused ring system involving a pyridine and a pyrimidine . The compound also contains a sulfanyl group attached to a p-tolyl group .Scientific Research Applications
Synthesis and Chemical Transformations
4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and related compounds have been extensively studied for their reactivity and potential as building blocks in organic synthesis. For instance, studies have shown that compounds like 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde can undergo transformations with enamines to yield condensed azines, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5,6-de][1,6]naphthyridine derivatives, confirmed by XRD analysis (Bakulina et al., 2014). This highlights the compound's utility in synthesizing novel heterocyclic structures with potential applications in various fields, including medicinal chemistry and materials science.
Catalytic Applications
Compounds structurally related to this compound have been investigated for their catalytic properties. For example, certain pyridodipyrimidines, which share a similar heterocyclic core, have been synthesized and found to catalyze the oxidation of alcohols to carbonyl compounds with high turnover numbers, functioning effectively as NAD(P)+ models (Yoneda et al., 1981). These findings suggest potential applications of this compound derivatives in developing new catalytic systems for organic synthesis.
Building Blocks in Organic Synthesis
Research has shown that compounds like 4-Oxoazetidine-2-carbaldehydes, which share a similar structural motif with the this compound, can serve as valuable dual-reactive building blocks in stereocontrolled synthesis. These compounds have been utilized in the preparation of substances of biological interest, including α-amino acids, β-amino acids, and complex natural products, highlighting their versatility and utility in synthetic organic chemistry (Alcaide & Almendros, 2002).
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-11-5-7-12(8-6-11)21-15-13(10-19)16(20)18-9-3-2-4-14(18)17-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKYZYWLXBRKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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